molecular formula C23H18BrN3O2 B2432730 N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932451-97-3

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2432730
CAS No.: 932451-97-3
M. Wt: 448.32
InChI Key: HJWNSEPUEOEARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Substitution Reaction: The 4-bromo-3-methylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable brominated precursor.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, alternative solvents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions can occur at the quinazolinone core or the bromine substituent.

    Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antioxidant activities. For instance, synthesized quinazolinone-isoxazole hybrids showed strong radical scavenging activity in DPPH assays, indicating their potential as antioxidant agents . This property is crucial for developing therapies aimed at oxidative stress-related diseases.

2. Antimicrobial Activity

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives have been evaluated for their antimicrobial properties. Research has shown that similar compounds can effectively inhibit the growth of various bacteria, including multidrug-resistant strains . This suggests potential applications in treating infections caused by resistant pathogens.

3. Anticonvulsant Activity

Compounds derived from quinazolinones have been investigated for anticonvulsant properties. A study focusing on novel quinazolinone derivatives found promising results in their ability to reduce seizure activity in animal models, suggesting that N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide may also possess similar effects . This opens avenues for further research into its use as an anticonvulsant medication.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capabilities of quinazolinone derivatives, researchers synthesized several compounds and evaluated their efficacy using the DPPH radical scavenging assay. The results indicated that certain modifications to the quinazolinone structure significantly enhanced antioxidant activity, with some compounds achieving IC50 values lower than standard antioxidants .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antibacterial effects of N-(4-bromo-3-methylphenyl)-pyrazine derivatives against clinically isolated strains of Salmonella typhi. The results demonstrated that these compounds exhibited notable antibacterial activity, with some derivatives showing effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains . This highlights the potential application of related compounds in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Bromo-substituted Aromatics: Compounds with similar bromo-substituted aromatic rings, such as 4-bromo-3-methylphenol.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate anilines and isocyanides.
  • Substitution Reactions : The introduction of the 4-bromo-3-methylphenyl group is accomplished via electrophilic aromatic substitution or cross-coupling methods.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound may effectively target specific pathways involved in tumor growth and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : The compound has been shown to bind to multiple kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

These findings highlight the potential of this compound as a dual-action agent against both cancer and bacterial infections .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • In Vivo Tumor Models : Animal studies have shown that administration of this compound significantly reduces tumor size in xenograft models.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents, enhanced antitumor activity was observed, suggesting a synergistic effect.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-15-13-17(11-12-19(15)24)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNSEPUEOEARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.